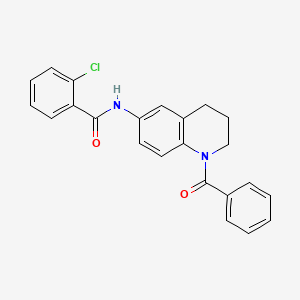
4-benzoyl-N-(2-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-benzoyl-N-(2-phenoxyphenyl)benzamide” is a chemical compound with the linear formula C20H15NO2 . It is related to the compound 4-chloro-N-(2-phenoxyphenyl)benzamide, which has a similar structure .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient. The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .Molecular Structure Analysis
The molecular structure of “4-benzoyl-N-(2-phenoxyphenyl)benzamide” can be analyzed using various methods such as IR, 1H NMR, 13C NMR, and mass spectral analysis . These methods can confirm the structure of the synthesized compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-benzoyl-N-(2-phenoxyphenyl)benzamide” can be determined using various methods. For example, the melting point can be determined experimentally . Other properties such as solubility, density, and refractive index can also be determined experimentally or predicted using computational methods.科学的研究の応用
Antioxidant Properties
Benzamides, including 4-benzoyl-N-(2-phenoxyphenyl)benzamide , exhibit antioxidant activity. Researchers have evaluated their effectiveness in scavenging free radicals and chelating metal ions. These properties are crucial for combating oxidative stress and preventing cellular damage. Further studies could explore its potential as a natural antioxidant or as an ingredient in pharmaceutical formulations .
Antibacterial Activity
The synthesized benzamide compounds have been tested for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Investigating the compound’s efficacy against specific bacterial strains could provide insights into its potential as an antimicrobial agent .
Industrial Applications
Amide compounds find applications in various industrial sectors, including plastics, rubber, paper, and agriculture. Benzamides, due to their stability and versatility, may contribute to material science, polymer chemistry, and other industrial processes .
Drug Discovery
Benzamides have been explored in drug discovery efforts. Their diverse chemical structures make them attractive candidates for developing novel pharmaceuticals. Researchers can investigate the compound’s interactions with biological targets and assess its potential therapeutic effects .
Biological Relevance
Amides are prevalent in biological molecules, such as proteins and natural products. Understanding how benzamides like 4-benzoyl-N-(2-phenoxyphenyl)benzamide interact with cellular components can shed light on their biological relevance. This knowledge may lead to applications in fields like biochemistry and molecular biology .
Other Potential Uses
Beyond the mentioned applications, benzamides have been associated with anti-inflammatory, analgesic, and anti-tumor properties. Researchers could explore these additional effects and consider their relevance in specific contexts .
将来の方向性
Benzamides are of considerable importance due to their wide use in various industries and as intermediates in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds, such as the one mentioned in the Synthesis Analysis section, is a promising area of research. Further studies could also focus on the potential applications of “4-benzoyl-N-(2-phenoxyphenyl)benzamide” in various fields .
特性
IUPAC Name |
4-benzoyl-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-25(19-9-3-1-4-10-19)20-15-17-21(18-16-20)26(29)27-23-13-7-8-14-24(23)30-22-11-5-2-6-12-22/h1-18H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYXBFUUCTZECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(2-phenoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523957.png)
![3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523966.png)
![4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6523968.png)
![N-(1-benzylpiperidin-4-yl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523972.png)
![methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523975.png)
![ethyl N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamate](/img/structure/B6523977.png)
![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one](/img/structure/B6523981.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6523997.png)
![2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524007.png)

![N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524024.png)
![2-chloro-6-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524031.png)

